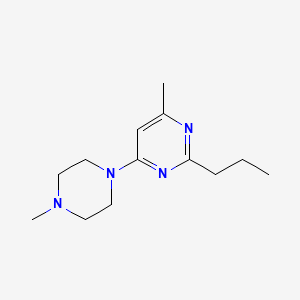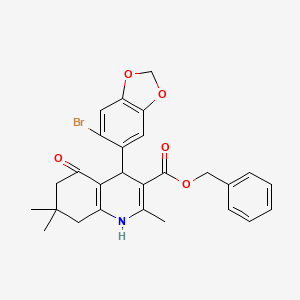
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine, also known as MPP, is a pyrimidine derivative that has been extensively studied in scientific research. It is a potent inhibitor of the dopamine transporter and has been used as a tool compound to investigate the role of dopamine in various physiological and pathological processes.
Wirkmechanismus
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the striatum, which is associated with reward and addiction. This compound also increases locomotor activity and sensitizes animals to the locomotor effects of dopamine agonists. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several advantages as a tool compound for scientific research. It is highly selective for the dopamine transporter, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, this compound has several limitations as well. It is a relatively potent compound, and high concentrations may be required to achieve desired effects. Additionally, this compound has a short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine. One area of interest is the role of dopamine in the development of addiction and other neuropsychiatric disorders. This compound may be a useful tool for investigating the mechanisms underlying these disorders and for developing new treatments. Another area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which may have therapeutic applications in a variety of disorders. Finally, this compound may be useful in the development of new imaging agents for studying the dopamine system in vivo.
Synthesemethoden
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine can be synthesized using a variety of methods, including the reaction of 4-methyl-2-propylpyrimidine with 4-methylpiperazine in the presence of a suitable catalyst. Other methods include the reaction of 4-methyl-2-propylpyrimidine with N-methylpiperazine or N-ethylpiperazine.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been used as a tool compound in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been used to study the effects of dopamine on reward, addiction, and motor function. This compound has also been used in studies of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-5-12-14-11(2)10-13(15-12)17-8-6-16(3)7-9-17/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVDJQIBMRATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)


![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)